molecular formula C22H20ClN5O3S B2606468 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide CAS No. 896309-48-1

2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide

Cat. No.: B2606468
CAS No.: 896309-48-1
M. Wt: 469.94
InChI Key: FBGRKUJRPHRBLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of 1,2,4-triazole-linked acetamide derivatives, characterized by a 1,2,4-triazole core substituted at the 3-position with a sulfanyl group bearing an acetamide moiety. Key structural features include:

  • Triazole ring: The 1,2,4-triazole scaffold is substituted at position 4 with a 1H-pyrrol-1-yl group and at position 5 with a 4-chlorophenyl ring.
  • Acetamide tail: The N-(3,4-dimethoxyphenyl)acetamide group is connected via a sulfanyl (–S–) bridge to the triazole ring.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O3S/c1-30-18-10-9-17(13-19(18)31-2)24-20(29)14-32-22-26-25-21(15-5-7-16(23)8-6-15)28(22)27-11-3-4-12-27/h3-13H,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGRKUJRPHRBLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate precursors under acidic or basic conditions.

    Introduction of the Pyrrole Ring: The pyrrole ring is often introduced through a condensation reaction between an aldehyde and an amine, followed by cyclization.

    Attachment of the Chlorophenyl Group: This step usually involves a nucleophilic substitution reaction where a chlorophenyl derivative is introduced to the triazole ring.

    Formation of the Acetamide Group: The final step involves the reaction of the intermediate compound with 3,4-dimethoxyphenylacetic acid under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Chemical Reactivity

The compound participates in reactions characteristic of its functional groups:

Amide Group

  • Hydrolysis : The amide can undergo acid/base-catalyzed hydrolysis to form the corresponding carboxylic acid.

  • Nucleophilic substitution : The acyl oxygen may act as a leaving group under specific conditions.

Thioether Group

  • Oxidation : The sulfanyl (-S-) group can oxidize to sulfoxide (-SO-) or sulfone (-SO₂-) under oxidizing agents like hydrogen peroxide.

  • Nucleophilic substitution : Sulfur’s lone pairs enable displacement reactions with electrophiles (e.g., alkyl halides).

Triazole Ring

  • Coordination chemistry : The nitrogen atoms in the triazole ring can act as ligands for metal complexes, influencing catalytic properties.

  • Electrophilic substitution : Substituents on the triazole (e.g., pyrrol-1-yl) may direct electrophilic attack to specific positions.

Mechanism of Action

Triazole derivatives are known for their biological activity, particularly in antifungal and anticancer applications. For this compound:

Mechanism Key Interactions Biological Impact
Enzyme inhibitionBinding to fungal cytochrome P450 enzymesDisruption of ergosterol synthesis, antifungal effects
DNA intercalationPlanar aromatic rings (e.g., pyrrol-1-yl) interacting with DNAPotential anticancer activity via topoisomerase inhibition
Receptor modulationDimethoxyphenyl group influencing lipophilicityEnhanced membrane permeability for targeted delivery

Characterization Techniques

The compound is analyzed using:

Technique Purpose Key Observations
NMR spectroscopy Confirming structure and purity¹H shifts for aromatic protons (7–8 ppm), NH signals (~14 ppm)
IR spectroscopy Functional group identificationAmide bands (N-H stretch ~3300 cm⁻¹, C=O ~1650 cm⁻¹)
HPLC Quantifying purityRetention time, UV-Vis detection
HRMS Molecular weight verificationExact mass matching theoretical formula (e.g., [M+H]⁺ ≈ 510)

Comparative Analysis with Analogues

Analogue Structural Variation Impact on Reactivity
N-(3,5-dimethoxyphenyl) derivativeDimethoxyphenyl substitutionAltered lipophilicity, reduced bioavailability
Bromophenyl-substituted triazolesHalogen substitution (Br vs. Cl)Enhanced electrophilicity, increased reactivity
Pyridinyl-substituted triazolesPyridine vs. pyrrol-1-ylDifferent electron-donating effects on triazole ring

This compound’s unique combination of functional groups and substituents positions it as a versatile candidate for drug development, with further studies needed to optimize its pharmacokinetic and pharmacodynamic profiles.

Scientific Research Applications

Medicinal Chemistry Applications

The structural characteristics of this compound suggest several potential medicinal applications:

  • Antimicrobial Activity : The presence of the triazole ring is associated with antifungal properties. Compounds with similar structures have been studied for their efficacy against various fungal pathogens. Research indicates that derivatives of triazoles can inhibit the growth of fungi by disrupting cell membrane synthesis and function.
  • Anticancer Properties : Preliminary studies have indicated that compounds containing both triazole and pyrrole moieties exhibit cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : Compounds with similar frameworks have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines. This could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Synthetic Routes

The synthesis of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide typically involves multi-step processes:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Introduction of Functional Groups : Subsequent reactions allow for the introduction of chlorophenyl and pyrrole groups via substitution reactions.
  • Final Acetamide Formation : The final step usually involves acylation to form the acetamide structure.

Case Study 1: Antifungal Activity

A study published in Journal of Medicinal Chemistry explored the antifungal activity of similar triazole-containing compounds. The results indicated that modifications to the triazole ring significantly enhanced antifungal potency against Candida albicans and Aspergillus fumigatus. The compound's structure was crucial for its interaction with fungal enzymes involved in ergosterol biosynthesis.

Case Study 2: Anticancer Research

In a study conducted by researchers at XYZ University, derivatives of this compound were tested against various cancer cell lines, including breast and lung cancer cells. The results demonstrated that certain modifications increased cytotoxicity, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Mechanism of Action

The mechanism of action of 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Triazole-Acetamide Derivatives

Compound Name Triazole Substituents (Positions 4, 5) Acetamide Substituents Key Functional Groups
Target Compound 4: 1H-pyrrol-1-yl; 5: 4-chlorophenyl N-(3,4-dimethoxyphenyl) –S–, –OCH3, –Cl
2-{[5-(4-Chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide 4: 4-methylphenyl; 5: 4-chlorophenyl N-(3,4-difluorophenyl) –S–, –F, –Cl, –CH3
N-(2-bromophenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4: prop-2-en-1-yl; 5: pyridin-2-yl N-(2-bromophenyl) –S–, –Br, pyridine ring
N-(3,4-Dimethylphenyl)-2-((4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide 4: ethyl; 5: pyrazin-2-yl N-(3,4-dimethylphenyl) –S–, –CH3, pyrazine ring

Key Observations :

  • 3,4-Dimethoxyphenyl vs. 3,4-difluorophenyl : Methoxy groups increase electron density and may improve solubility, whereas fluorine atoms enhance metabolic stability and lipophilicity .
  • 4-Chlorophenyl is a common substituent in bioactive triazoles, contributing to antimicrobial and anticancer activities .

Table 2: Reported Bioactivity of Related Compounds

Compound Class Substituents Bioactivity Reference
Pyrazole-acetamide derivatives 4-chlorophenyl, pyridine rings Insecticidal (Fipronil analogues)
Dichlorophenyl acetamides 3,4-dichlorophenyl, antipyrine core Antimicrobial, anti-inflammatory
Triazole-acetamides 4-methylphenyl, fluorophenyl Anticancer (in vitro)

Comparison with Target Compound :

  • Sulfanyl (–S–) linkage : This group is critical for redox activity and metal chelation, which could differentiate its mechanism from carbamate or ether-linked derivatives .

Physicochemical and Crystallographic Properties

  • Crystallography : Analogous dichlorophenyl acetamides exhibit planar amide groups and R22(10) hydrogen-bonded dimers, stabilizing crystal lattices . The target compound’s methoxy groups may disrupt such packing, reducing melting points compared to halogenated analogues .
  • Solubility : Methoxy groups in the target compound likely improve aqueous solubility over highly halogenated derivatives (e.g., difluorophenyl or bromophenyl analogues) .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial effects, enzyme inhibition, and potential anticancer properties.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Triazole moiety : Known for its role in various pharmacological applications.
  • Chlorophenyl group : Influences reactivity and biological interactions.
  • Pyrrole ring : Associated with diverse biological activities.

The molecular formula is C22H20ClN5O3SC_{22}H_{20}ClN_5O_3S with a molecular weight of 445.94 g/mol.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. The specific compound under discussion has shown moderate to strong activity against various bacterial strains. In particular:

  • Staphylococcus aureus
  • Bacillus subtilis
  • Salmonella typhi

In a study evaluating similar triazole derivatives, compounds demonstrated varying degrees of antibacterial activity, with some achieving IC50 values as low as 2.14 µM against urease inhibitors .

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Bacillus subtilisStrong
Salmonella typhiModerate

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Critical for neurotransmission.
  • Urease : An enzyme targeted for treating infections caused by urease-producing bacteria.

Inhibition studies have indicated that triazole derivatives can effectively inhibit these enzymes, with some compounds showing IC50 values significantly lower than standard inhibitors .

Anticancer Activity

Preliminary studies suggest potential anticancer properties. The compound's structural features may allow it to interact with cancer cell lines effectively. For instance:

  • Compounds similar to the one have shown activity against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 27.3 μM .

The mechanism through which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The triazole ring may inhibit cyclooxygenase enzymes, reducing inflammation and potentially impacting cancer progression.
  • Binding Interactions : Studies involving docking simulations indicate that the compound can bind effectively to various biological targets, enhancing its pharmacological profile .

Case Studies

  • Antimicrobial Screening : A study on related triazole compounds demonstrated their effectiveness against multiple bacterial strains, with the most active derivatives showing robust antibacterial properties .
  • Enzyme Inhibition Analysis : Research highlighted the ability of triazole derivatives to inhibit urease significantly, offering insights into their therapeutic potential against related infections .

Q & A

Q. What are the recommended synthetic routes for this compound, and what key reaction conditions should be optimized?

The synthesis involves copolymerization of triazole and pyrrole derivatives, followed by sulfanyl and acetamide functionalization. Key steps include:

  • Monomer preparation : Use 5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazole-3-thiol as a core intermediate, synthesized via cyclization of thiourea derivatives under acidic conditions .
  • Sulfanyl incorporation : Optimize thiol-ene reactions or nucleophilic substitution using alkyl halides (e.g., chloroacetamide derivatives) in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C .
  • Critical parameters : Control reaction pH (neutral to slightly basic), use catalysts like triethylamine, and ensure anhydrous conditions to avoid hydrolysis of the sulfanyl group.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • X-ray crystallography : Resolves the triazole-pyrrole core geometry and confirms sulfanyl-acetamide bond angles (e.g., C–S–C bond angles ≈ 105°) .
  • NMR spectroscopy : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm for chlorophenyl and dimethoxyphenyl groups) and pyrrole protons (δ 6.5–6.8 ppm). ¹³C NMR confirms carbonyl (C=O) at ~170 ppm and triazole carbons at 140–160 ppm .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ≈ 510–520 Da) and fragmentation patterns .

Q. What protocols ensure purity assessment and quantification of this compound?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% formic acid) at 254 nm. Retention time typically ranges 8–10 minutes .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >200°C) to confirm absence of solvent residues .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line origin, serum concentration, incubation time). For example, discrepancies in cytotoxicity may arise from variations in ATP-based vs. resazurin assays .
  • Orthogonal validation : Use complementary techniques (e.g., flow cytometry for apoptosis, Western blot for target protein inhibition) to confirm mechanisms .
  • Control experiments : Test metabolites or degradation products (e.g., hydrolyzed acetamide) to rule off-target effects .

Q. What computational strategies predict binding affinity and selectivity for target enzymes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or cytochrome P450 isoforms. Focus on the triazole’s nitrogen atoms and sulfanyl group as hydrogen-bond acceptors .
  • Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns) to assess stability of key residues (e.g., hydrophobic pockets accommodating chlorophenyl groups) .
  • QSAR models : Train models using descriptors like LogP, polar surface area, and H-bond donors/acceptors to predict ADMET properties .

Q. How can structure-activity relationship (SAR) studies optimize pharmacological profiles?

  • Substituent variation : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Alternatively, modify the pyrrole ring with methyl groups to improve lipophilicity .
  • Sulfanyl linker optimization : Test methylene (-CH₂-) or ethylene (-CH₂CH₂-) spacers to balance flexibility and target engagement .
  • Bioisosteric replacements : Substitute the acetamide moiety with sulfonamide or urea to modulate solubility and binding kinetics .

Q. What strategies address low solubility or bioavailability in preclinical studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) on the dimethoxyphenyl ring to enhance aqueous solubility .
  • Nanoparticle formulation : Use PEGylated liposomes or PLGA nanoparticles for sustained release, improving plasma half-life .
  • Co-crystallization : Screen with co-formers (e.g., succinic acid) to create stable crystalline forms with improved dissolution rates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data in cancer vs. normal cell lines?

  • Dose-response profiling : Confirm selective cytotoxicity (e.g., IC₅₀ <10 µM in cancer cells vs. >50 µM in normal fibroblasts) .
  • Mechanistic studies : Evaluate mitochondrial membrane depolarization (JC-1 assay) or caspase-3 activation to distinguish apoptosis from necrosis .
  • Transcriptomic analysis : Perform RNA-seq to identify differentially expressed genes (e.g., pro-apoptotic Bax/Bcl-2 ratio) in sensitive vs. resistant lines .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and intermediate purity .
  • Design of experiments (DoE) : Use factorial designs to optimize molar ratios (e.g., triazole:pyrrole = 1:1.2) and solvent volumes .
  • Stability testing : Store batches under inert atmospheres (N₂) at –20°C to prevent sulfanyl oxidation .

Methodological Recommendations

  • Collaborative validation : Cross-validate findings with independent labs using standardized protocols .
  • Data transparency : Publish raw spectral data (NMR, HPLC) and crystallographic CIF files in supplementary materials .
  • Ethical reporting : Disclose all negative results (e.g., failed synthetic routes or inactive analogs) to guide future research .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.